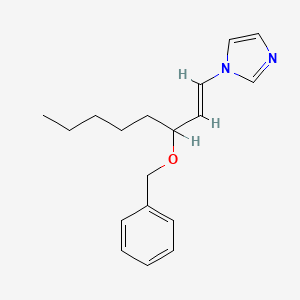
Midazogrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midazogrel is a chemical compound known for its potential therapeutic applications, particularly in the field of cardiovascular medicine. It is a small molecule that acts as a thromboxane receptor antagonist, which means it can inhibit the action of thromboxane, a substance that causes platelets to clump together and form blood clots. This property makes this compound a promising candidate for the prevention and treatment of thrombotic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Midazogrel can be synthesized through various chemical routes. One common method involves the oxidation of a precursor compound using chromium trioxide to produce an intermediate, which is then reacted with another compound to yield this compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a form suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Midazogrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Solvents: Solvents like dichloromethane and ethanol are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different intermediates that can be further processed to obtain this compound or its derivatives.
Scientific Research Applications
Midazogrel has several scientific research applications, including:
Chemistry: It is used as a model compound to study thromboxane receptor antagonism and related chemical reactions.
Biology: Researchers use this compound to investigate the biological pathways involved in platelet aggregation and blood clot formation.
Medicine: this compound is being studied for its potential use in preventing and treating thrombotic disorders, such as heart attacks and strokes.
Industry: The compound is of interest in the pharmaceutical industry for the development of new cardiovascular drugs.
Mechanism of Action
Midazogrel exerts its effects by binding to thromboxane receptors on the surface of platelets, thereby inhibiting the action of thromboxane. This prevents platelets from clumping together and forming blood clots. The molecular targets of this compound include the thromboxane receptor and related signaling pathways involved in platelet aggregation.
Comparison with Similar Compounds
Aspirin: Like midazogrel, aspirin inhibits platelet aggregation but through a different mechanism, by inhibiting the enzyme cyclooxygenase.
Clopidogrel: This compound also prevents platelet aggregation but works by inhibiting the P2Y12 receptor on platelets.
Ticagrelor: Another antiplatelet agent that inhibits the P2Y12 receptor but has a different chemical structure compared to this compound.
Uniqueness: this compound is unique in its specific inhibition of the thromboxane receptor, which distinguishes it from other antiplatelet agents that target different pathways. This specificity may offer advantages in terms of efficacy and safety for certain patient populations.
Properties
CAS No. |
80614-27-3 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[(E)-3-phenylmethoxyoct-1-enyl]imidazole |
InChI |
InChI=1S/C18H24N2O/c1-2-3-5-10-18(11-13-20-14-12-19-16-20)21-15-17-8-6-4-7-9-17/h4,6-9,11-14,16,18H,2-3,5,10,15H2,1H3/b13-11+ |
InChI Key |
YPIURPNVKACZQH-ACCUITESSA-N |
SMILES |
CCCCCC(C=CN1C=CN=C1)OCC2=CC=CC=C2 |
Isomeric SMILES |
CCCCCC(/C=C/N1C=CN=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(C=CN1C=CN=C1)OCC2=CC=CC=C2 |
Synonyms |
1-(3-benzyloxy-1(E)octenyl)imidazole CBS 645 CBS-645 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)
![(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1234941.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)
![(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B1234943.png)



